REACTION_CXSMILES
|
[C:1]1(=[C:6]2[CH2:10][CH2:9][CH2:8][C:7]2=[O:11])[CH2:5][CH2:4][CH2:3][CH2:2]1.[BH4-].[Na+]>CO>[C:1]1(=[C:6]2[CH2:10][CH2:9][CH2:8][CH:7]2[OH:11])[CH2:2][CH2:3][CH2:4][CH2:5]1 |f:1.2|
|
Name
|
|
Quantity
|
412.4 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)=C1C(CCC1)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred until homogeneous at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 2 liter round bottom flask, fitted with a mechanical stirrer, a reflux condenser
|
Type
|
STIRRING
|
Details
|
The reaction mixture was thereafter stirred for another 4 hours
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
During addition as well as thereafter the temperature
|
Type
|
CUSTOM
|
Details
|
was kept below 40° C.
|
Type
|
TEMPERATURE
|
Details
|
by cooling with a cold water bath if necessary
|
Type
|
CUSTOM
|
Details
|
Thereafter it was quenched by dropwise addition
|
Type
|
STIRRING
|
Details
|
with stirring, of 250 ml of water
|
Type
|
CUSTOM
|
Details
|
The aqueous and organic layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted twice with 200 ml diethyl ether
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 200 ml water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
After filtration the solvent
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)=C1C(CCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 444 g | |
YIELD: CALCULATEDPERCENTYIELD | 106.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |